



# Application Notes and Protocols: Radiolabeling of AM-694 with Fluorine-18

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For Researchers, Scientists, and Drug Development Professionals

### Introduction

**AM-694**, or 1-(5-fluoropentyl)-3-(2-iodobenzoyl)indole, is a potent and selective agonist for the cannabinoid receptor type 1 (CB1). Its high affinity makes its Fluorine-18 ([¹8F]) labeled analogue, [¹8F]**AM-694**, a valuable radiotracer for in vivo imaging of CB1 receptor distribution using Positron Emission Tomography (PET). This document provides a detailed protocol for the radiolabeling of **AM-694** with [¹8F], based on established methodologies for nucleophilic substitution reactions in radiochemistry.

While a specific protocol for the regioselective radiolabeling of **AM-694** has been published, its direct consultation was not possible. Therefore, the following protocol is a comprehensive representation based on common and validated methods for the radiosynthesis of similar PET tracers, involving the nucleophilic substitution of a tosylate precursor.

## **Experimental Protocols**

# Part 1: Synthesis of the Tosylate Precursor (1-(5-tosyloxypentyl)-3-(2-iodobenzoyl)indole)

A crucial component for the successful radiolabeling of **AM-694** with [18F] is the synthesis of a suitable precursor. In this protocol, a tosylate leaving group is introduced at the 5-position of the pentyl chain, which will be displaced by the [18F]fluoride ion.



#### Materials and Reagents:

- 3-(2-iodobenzoyl)indole
- Sodium hydride (NaH), 60% dispersion in mineral oil
- Anhydrous N,N-Dimethylformamide (DMF)
- 1,5-dibromopentane
- Potassium carbonate (K2CO3)
- Acetone
- Sodium iodide (Nal)
- Silver tosylate
- Acetonitrile (ACN)
- Dichloromethane (DCM)
- Saturated aqueous sodium bicarbonate (NaHCO₃) solution
- Brine
- Anhydrous magnesium sulfate (MgSO<sub>4</sub>)
- Silica gel for column chromatography
- Hexanes
- · Ethyl acetate

#### Procedure:

• Synthesis of 1-(5-bromopentyl)-3-(2-iodobenzoyl)indole:



- To a solution of 3-(2-iodobenzoyl)indole in anhydrous DMF, add sodium hydride (1.2 equivalents) portion-wise at 0°C under an inert atmosphere (e.g., argon or nitrogen).
- Stir the mixture at room temperature for 30 minutes.
- Add 1,5-dibromopentane (3 equivalents) and stir the reaction mixture at room temperature for 12-18 hours.
- Quench the reaction by the slow addition of water.
- Extract the product with dichloromethane (3 x 50 mL).
- Wash the combined organic layers with water and brine, then dry over anhydrous MgSO<sub>4</sub>.
- Concentrate the solution under reduced pressure and purify the crude product by silica gel column chromatography (eluting with a gradient of hexanes and ethyl acetate) to yield 1-(5-bromopentyl)-3-(2-iodobenzoyl)indole.
- Synthesis of 1-(5-tosyloxypentyl)-3-(2-iodobenzoyl)indole:
  - A mixture of 1-(5-bromopentyl)-3-(2-iodobenzoyl)indole and silver tosylate (1.5 equivalents) in acetonitrile is stirred at 80°C for 4-6 hours.
  - After cooling to room temperature, the precipitated silver bromide is removed by filtration.
  - The filtrate is concentrated under reduced pressure.
  - The residue is dissolved in dichloromethane, washed with saturated aqueous NaHCO<sub>3</sub> solution and brine, and dried over anhydrous MgSO<sub>4</sub>.
  - The solvent is evaporated, and the resulting crude product is purified by silica gel column chromatography (eluting with a gradient of hexanes and ethyl acetate) to afford the final tosylate precursor, 1-(5-tosyloxypentyl)-3-(2-iodobenzoyl)indole.

## Part 2: Radiolabeling of AM-694 with Fluorine-18

This procedure describes the nucleophilic substitution of the tosylate precursor with no-carrier-added [18F]fluoride.



#### Materials and Reagents:

- 1-(5-tosyloxypentyl)-3-(2-iodobenzoyl)indole (precursor)
- [18F]Fluoride in [18O]water (from cyclotron)
- Kryptofix 2.2.2 (K<sub>222</sub>)
- Potassium carbonate (K<sub>2</sub>CO<sub>3</sub>)
- Anhydrous Acetonitrile (ACN)
- Anhydrous Dimethylsulfoxide (DMSO)
- Water for injection
- · Ethanol, USP
- Sterile filters (0.22 μm)
- C18 Sep-Pak cartridges
- Alumina N Sep-Pak cartridges
- HPLC system with a semi-preparative C18 column and a radioactivity detector

#### Procedure:

- Preparation of [18F]Fluoride:
  - Aqueous [18F]fluoride is trapped on a pre-conditioned anion exchange cartridge (e.g., QMA Sep-Pak).
  - The [18F]fluoride is eluted from the cartridge into a reaction vessel using a solution of Kryptofix 2.2.2 (5-10 mg) and potassium carbonate (1-2 mg) in acetonitrile/water (e.g., 80:20).
  - The solvent is removed by azeotropic distillation with anhydrous acetonitrile under a stream of nitrogen at 100-110°C to obtain the anhydrous [18F]fluoride-Kryptofix complex.



#### · Radiolabeling Reaction:

- A solution of the tosylate precursor (1-3 mg) in anhydrous DMSO (0.5-1.0 mL) is added to the dried [18F]fluoride-Kryptofix complex.
- The reaction vessel is sealed and heated at 100-120°C for 10-15 minutes.
- After the reaction, the mixture is cooled to room temperature.
- Purification of [18F]AM-694:
  - The reaction mixture is diluted with water or an appropriate HPLC mobile phase.
  - The crude product is purified by semi-preparative HPLC using a C18 column. A typical mobile phase could be a mixture of acetonitrile and water (e.g., 70:30 v/v) with a flow rate of 3-5 mL/min.
  - The fraction corresponding to [18F]AM-694 is collected.

#### • Formulation:

- The collected HPLC fraction is diluted with water and passed through a C18 Sep-Pak cartridge to trap the [18F]AM-694.
- The cartridge is washed with water for injection to remove any residual HPLC solvents.
- The final product, [18F]AM-694, is eluted from the cartridge with a small volume of ethanol, USP.
- The ethanolic solution is then diluted with sterile saline for injection and passed through a
   0.22 μm sterile filter into a sterile vial.

## **Part 3: Quality Control**

#### Procedures:

 Radiochemical Purity: Determined by analytical HPLC with a radioactivity detector. The system should be able to separate [18F]AM-694 from any unreacted [18F]fluoride and other



radiolabeled impurities.

- Chemical Purity: Determined by analytical HPLC with a UV detector, comparing the chromatogram of the final product with that of a non-radioactive **AM-694** standard.
- Specific Activity: Calculated by measuring the total radioactivity and the total mass of AM-694 in the final product. The mass is determined by comparing the peak area on the UV-HPLC chromatogram to a standard curve of known concentrations of non-radioactive AM-694.
- Residual Solvents: Analyzed by gas chromatography (GC) to ensure that the levels of acetonitrile, DMSO, and ethanol are below the limits specified by the pharmacopeia.
- pH: Measured using a pH meter or pH-indicator strips.
- Sterility and Endotoxin Testing: Performed according to standard pharmaceutical protocols.

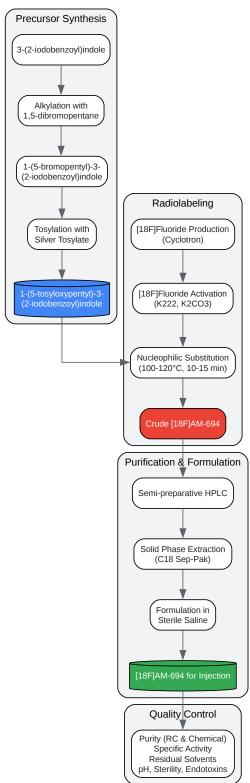
**Data Presentation** 

Parameter	Typical Value	Method
Radiochemical Yield (decay-corrected)	30 - 50%	HPLC
Radiochemical Purity	> 98%	HPLC
Specific Activity	> 37 GBq/μmol (>1 Ci/μmol)	HPLC
Total Synthesis Time	50 - 70 minutes	-

# **Diagrams**







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Caption: Workflow for the synthesis of the tosylate precursor and subsequent radiolabeling to produce [18F]AM-694.

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